1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione
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Overview
Description
1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione is a complex organic compound with a molecular formula of C26H25N3O2 and a molecular weight of 411.505. This compound is notable for its unique structure, which combines an indole core with a benzhydrylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to various reduced forms.
Substitution: The indole and piperazine moieties can undergo substitution reactions with various reagents, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and ACE inhibitory properties.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione involves its interaction with specific molecular targets. For instance, its ACE inhibitory activity is due to its ability to bind to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II . This interaction involves various molecular pathways, including G-protein-coupled signaling mechanisms .
Comparison with Similar Compounds
1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione can be compared with other similar compounds, such as:
1-[ω-(benzhydrylpiperazin-1-yl)alkyl]indoles: These compounds share a similar core structure but differ in the alkyl chain length and substitution patterns.
Indole derivatives: Various indole derivatives exhibit similar biological activities but differ in their specific functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of the indole and benzhydrylpiperazine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c30-25-22-13-7-8-14-23(22)29(26(25)31)19-27-15-17-28(18-16-27)24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,24H,15-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVONLSYHWUATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=O)C2=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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